molecular formula C12H16BrNO B1437310 4-bromo-N,N-diethyl-2-methylbenzamide CAS No. 682778-12-7

4-bromo-N,N-diethyl-2-methylbenzamide

Cat. No.: B1437310
CAS No.: 682778-12-7
M. Wt: 270.17 g/mol
InChI Key: PAXICWGHOUCQKI-UHFFFAOYSA-N
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Description

4-bromo-N,N-diethyl-2-methylbenzamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . It is a solid at room temperature and is commonly used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-diethyl-2-methylbenzamide typically involves the bromination of N,N-diethyl-2-methylbenzamide. The reaction is carried out by reacting N,N-diethyl-2-methylbenzamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions include maintaining a controlled temperature and stirring the mixture until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-diethyl-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-bromo-N,N-diethyl-2-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-2-methylbenzamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the diethyl and methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of diethyl.

    4-bromo-N,N-diethylbenzamide: Lacks the methyl group on the benzene ring.

    4-chloro-N,N-diethyl-2-methylbenzamide: Chlorine atom instead of bromine.

Uniqueness

4-bromo-N,N-diethyl-2-methylbenzamide is unique due to the presence of both bromine and diethyl groups, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical reactions and research applications .

Biological Activity

4-Bromo-N,N-diethyl-2-methylbenzamide is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings.

  • Chemical Formula : C₁₂H₁₆BrNO
  • Molecular Weight : 270.17 g/mol
  • CAS Number : 682778-12-7

The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly influence drug metabolism and pharmacokinetics, which is crucial in the context of polypharmacy where multiple drugs are administered simultaneously.

Key Mechanisms :

  • Inhibition of CYP1A2 : This enzyme plays a vital role in the metabolism of various drugs, and its inhibition can lead to altered pharmacokinetics of co-administered medications.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, although further investigation is needed to clarify these effects.

Antimicrobial Properties

Research indicates that this compound and its derivatives have notable antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Derivatives of this compound have shown significant inhibition of cancer cell proliferation in various assays. For example, certain derivatives exhibited promising results against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating potent activity .

Compound Cell Line IC50 (μM) Effectiveness
This compoundMDA-MB-231 (TNBC)0.126Strong inhibition
Derivative AMCF-717.02Moderate inhibition
Derivative BNon-cancer MCF10A19.011Low inhibition

Study on Drug Interaction

In a study examining drug interactions involving CYP1A2, it was found that co-administration of this compound with substrates of this enzyme led to significant alterations in drug metabolism profiles. This finding underscores the importance of understanding the pharmacokinetic implications when using this compound in therapeutic contexts.

Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives against common bacterial strains. The results indicated that some derivatives not only inhibited microbial growth but also displayed low toxicity towards human cells, suggesting a favorable safety profile for potential therapeutic use.

Properties

IUPAC Name

4-bromo-N,N-diethyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)11-7-6-10(13)8-9(11)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXICWGHOUCQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-methylbenzoic acid (25.0 g, 116 mmol) in DCM (400 mL) was treated with oxalyl chloride (11.7 mL, 134 mmol) and a catalytic amount of dry DMF (0.1 mL). The reaction was allowed to stir under nitrogen for 2 hours at room temperature. Removal of excess solvent gave crude acid chloride which was redissolved in DCM (400 mL). The mixture was then cooled to 0° C. and triethyl amine (40.5 mL, 291 mmol) was added followed by the slow addition of diethyl amine (24.3 mL, 233 mmol). The reaction was then allowed to warm to room temperature overnight. The crude mixture was then diluted with 400 mL of water and extracted with DCM (3×500 mL). The combined organic layers were then washed with brine (200 mL), dried over magnesium sulfate, filtered and then concentrated. The crude material was purified via MPLC (10% EtOAc/Hex) to afford 4-bromo-N,N-diethyl-2-methylbenzamide: LC-MS: (M+H)+270.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
24.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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